N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23ClN4O and its molecular weight is 370.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research findings, mechanisms of action, and implications for future studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C19H22ClN3O2 and a molecular weight of approximately 338.4 g/mol. Its IUPAC name is 3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-(2-chlorophenyl)piperidine-4-carboxamide. The structure includes a piperidine ring, a pyridazine moiety, and a chlorophenyl group, which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H22ClN3O2 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-(2-chlorophenyl)piperidine-4-carboxamide |
SMILES | C1CC(C(NC(=O)C2=CC=NN2)C(C1)C(=O)N(C(C(C=C)Cl)C))OCC2=CC=C(C=C2)C(=O)N(C(C(C=C)Cl)C) |
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting pathways related to:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various strains, possibly through inhibition of bacterial growth or enzyme activity.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes associated with diseases such as Alzheimer's (acetylcholinesterase inhibition) and urease inhibition, which is relevant for conditions like peptic ulcers and kidney stones.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that derivatives with similar structures exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 1.13 to 6.28 µM, indicating significant antibacterial potential compared to standard drugs .
- Enzyme Inhibition : Research on related compounds has shown that piperidine derivatives can effectively inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases .
- Pharmacokinetics : Binding studies using bovine serum albumin (BSA) have indicated that the compound may demonstrate favorable pharmacokinetic properties, enhancing its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
To better understand the efficacy and potential applications of this compound, it is useful to compare it with other compounds exhibiting similar structures or biological activities.
Compound Name | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) |
---|---|---|
This compound | TBD | TBD |
Piperidine derivative A | 5.0 | 10.0 |
Piperazine derivative B | 7.5 | 8.5 |
Note: TBD indicates that specific values for the compound are yet to be determined.
Future Directions
Given the promising biological activities demonstrated by this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacodynamics and toxicity profiles.
- Mechanistic Studies : Further elucidating the specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce side effects.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c21-17-4-2-1-3-16(17)13-22-20(26)15-9-11-25(12-10-15)19-8-7-18(23-24-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNWBPNZXQQKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.